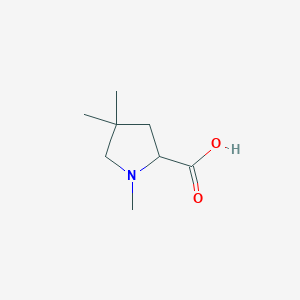

1,4,4-Trimethylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1,4,4-trimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMJUABMNNBKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 2,2,4-trimethylglutaric acid can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,4,4-Trimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 1,4,4-Trimethylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several pyrrolidine and heterocyclic carboxylic acid derivatives, enabling a comparative analysis based on substituents, spectral data, and synthetic outcomes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Related Compounds

Key Findings:

Substituent Effects: The trifluoromethyl group in the compound from increases lipophilicity and metabolic stability compared to the methyl groups in 1,4,4-trimethylpyrrolidine-2-carboxylic acid .

Spectral and Synthetic Insights :

- The FTIR spectrum of the compound in confirms the presence of N–H (3358 cm⁻¹) and carbonyl (1675 cm⁻¹) groups, critical for hydrogen bonding in drug-receptor interactions .

- High purity (>99%) and moderate yield (68%) in suggest optimized purification methods, such as chromatography or recrystallization .

Functional Diversity: Thienopyridine derivatives () are associated with kinase inhibition, while pyrrolidine-carboxylic acids (e.g., ) are often used in peptide mimetics or organocatalysts .

In contrast, the ureido group in ’s compound offers hydrogen-bonding versatility .

Q & A

Q. What are the standard synthetic routes for preparing 1,4,4-Trimethylpyrrolidine-2-carboxylic acid with high stereochemical purity?

Methodological Answer: Synthesis typically involves stereoselective strategies using chiral catalysts or auxiliaries. For example, the preparation of analogous pyrrolidine derivatives (e.g., (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid) employs base-catalyzed alkylation reactions, where sodium hydroxide facilitates nucleophilic substitution to introduce substituents while preserving stereochemistry . For 1,4,4-trimethyl derivatives, protecting groups like Boc (tert-butoxycarbonyl) are often used to control regioselectivity during methylation steps. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Critical for confirming stereochemistry and substituent positions. For example, H and C NMR can distinguish between axial and equatorial methyl groups on the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, ensuring absence of byproducts .

- HPLC with Chiral Columns : Validates enantiomeric purity, especially when synthesizing stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 1,4,4-Trimethylpyrrolidine-2-carboxylic acid derivatives?

Methodological Answer: Contradictions often arise from:

- Stereochemical ambiguity : Use 2D NMR techniques (e.g., NOESY or COSY) to establish spatial relationships between substituents. For example, NOE correlations can differentiate between cis and trans methyl group orientations .

- Polymorphism : X-ray crystallography provides definitive structural confirmation, as seen in studies of similar pyrrolidine derivatives .

- Impurity interference : Employ preparative HPLC to isolate pure fractions before reanalyzing spectra .

Q. What strategies optimize reaction yields in the synthesis of sterically hindered derivatives of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, as demonstrated in the synthesis of Boc-protected analogs .

- Catalyst Design : Bulky ligands on transition-metal catalysts (e.g., Pd or Ru) reduce steric hindrance during cross-coupling steps .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics for slow steps, improving yields in methylation reactions .

Q. How does the introduction of methyl groups at the 1,4,4-positions influence the compound’s biological activity?

Methodological Answer:

- Steric Effects : Methyl groups restrict conformational flexibility, potentially enhancing binding affinity to target proteins (e.g., enzymes or receptors). For example, 4-phenylpyrrolidine-2-carboxylic acid derivatives show improved stability in protease inhibition assays due to reduced ring puckering .

- Lipophilicity : Increased methyl substitution improves membrane permeability, critical for drug delivery applications. LogP calculations and cell-based assays (e.g., Caco-2 permeability) are used to quantify this .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Boc-protected analogs are particularly sensitive to moisture and require desiccants .

- Solubility Management : Use co-solvents like DMSO or ethanol for stock solutions, as described for structurally related pyrrolidine carboxylic acids . Vortexing or sonication may be needed to dissolve crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.